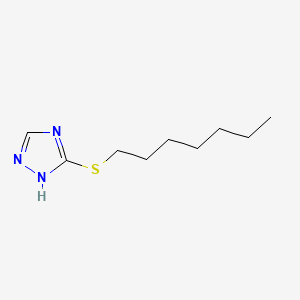

3-(Heptylthio)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone in the field of heterocyclic chemistry. frontiersin.orgnih.gov Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and materials science. nih.govmdpi.com

The journey of triazole chemistry began in the late 19th century. nih.gov Early synthetic methods, such as the Pellizzari and Einhorn–Brunner reactions, laid the groundwork for accessing this important heterocyclic system. researchgate.net Over the decades, a vast array of synthetic methodologies has been developed, including more efficient and environmentally friendly "green" synthesis approaches. researchgate.netresearchgate.net These advancements have enabled the creation of a diverse library of 1,2,4-triazole derivatives with a wide range of applications. frontiersin.orgnih.govnih.gov

Key milestones in the synthesis of 1,2,4-triazoles include the development of copper-catalyzed reactions and one-pot procedures, which have significantly improved yields and expanded the scope of accessible derivatives. nih.govnih.govresearchgate.net For instance, a copper-catalyzed one-pot method from amides and nitriles provides an efficient route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

The 1,2,4-triazole ring is highly amenable to structural modification and functionalization at its various positions. nih.govrsc.org This versatility allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material characteristics. rsc.orgnih.gov The presence of multiple nitrogen atoms provides sites for alkylation, arylation, and the formation of hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. mdpi.com

The ability to introduce a wide range of substituents onto the triazole core has led to the development of numerous compounds with significant therapeutic applications. nih.govnih.gov For example, substitutions at the 3- and 5-positions are common strategies to modulate the biological activity of these compounds. frontiersin.org The functionalization is not limited to simple alkyl or aryl groups; complex moieties and even other heterocyclic rings can be attached to the 1,2,4-triazole scaffold, leading to hybrid molecules with enhanced properties. rsc.orgnih.gov

Research Focus on 3-(Heptylthio)-1H-1,2,4-triazole and its Structural Analogs

Within the broad family of 1,2,4-triazole derivatives, those bearing a thioether linkage, particularly with long alkyl chains, have garnered significant attention in recent research.

The introduction of a long-chain thio-substituent, such as the heptylthio group in this compound, imparts specific physicochemical properties to the molecule. The long alkyl chain increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes. nih.gov This is a critical factor in the design of new therapeutic agents.

Furthermore, the sulfur atom in the thioether linkage can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which can be important for biological activity. dergipark.org.tr Research into thio-substituted triazoles has demonstrated their potential in various applications, including as antimicrobial and anticancer agents. mdpi.commdpi.com The investigation of compounds like this compound is driven by the quest for new molecules with improved efficacy and novel mechanisms of action. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-heptylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-13-9-10-8-11-12-9/h8H,2-7H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYBYDAYENEBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225656 | |

| Record name | 3-(Heptylthio)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74682-50-1 | |

| Record name | 5-(Heptylthio)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74682-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Heptylthio)-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074682501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Heptylthio)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(heptylthio)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(HEPTYLTHIO)-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WTL6TNM1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Advanced Spectroscopic and Structural Characterization of 3 Heptylthio 1h 1,2,4 Triazole Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis for Functional Group Identification

In the FT-IR spectrum of 3-(heptylthio)-1H-1,2,4-triazole derivatives, absorption bands characteristic of both the triazole ring and the heptylthio side chain are observed. Matrix isolation FT-IR spectroscopy, combined with quantum chemical calculations, has been used to characterize related compounds like 3-thio-1,2,4-triazole, providing a basis for understanding its alkylated derivatives. nih.gov The spectrum provides definitive evidence for the thione-to-thiol tautomerization and subsequent S-alkylation.

The 1,2,4-triazole (B32235) ring gives rise to several characteristic absorption bands in the mid-infrared region. These "marker bands" are crucial for confirming the presence of the heterocyclic core. nih.gov

>C=N Stretching: The stretching vibrations of the endocyclic carbon-nitrogen double bonds (>C=N) in the triazole ring typically appear in the range of 1500-1600 cm⁻¹. Strong absorption bands in the 1500-1540 cm⁻¹ range are often assigned to the C=N aromatic stretching vibration of the triazole ring. researchgate.net

C-N Stretching: The carbon-nitrogen single bond (C-N) stretching vibrations are generally found at lower wavenumbers, often coupled with other vibrations. High-intensity bands around 1045 cm⁻¹ can indicate the presence of endocyclic C-N-C linkages. researchgate.net

N-H Stretching: For the 1H-1,2,4-triazole tautomer, the N-H stretching vibration of the ring is a key feature, typically observed as a broad band in the region of 3100-3300 cm⁻¹. In some 1,2,4-triazole samples, this peak has been noted around 3126 cm⁻¹. researchgate.netijrpc.com

C-H Stretching: The C-H stretching vibration of the triazole ring itself is usually observed above 3000 cm⁻¹, with one study on an indole (B1671886) triazole conjugate identifying it at 3106 cm⁻¹. mdpi.com

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Triazole Ring C=N | Stretching | 1500 - 1540 researchgate.net |

| Triazole Ring C-N-C | Stretching | ~1045 researchgate.net |

| Triazole Ring N-H | Stretching | 3100 - 3300 researchgate.netijrpc.com |

| Triazole Ring C-H | Stretching | ~3106 mdpi.com |

| Heptyl Group C-H | Stretching | 2850 - 2960 |

| C-S Bond | Stretching | 600 - 700 ijrpc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy confirms the molecular structure by detecting the chemical shifts and coupling patterns of all protons. The spectrum for this compound shows distinct signals corresponding to the protons on the heptyl chain and the triazole ring. The integration of these signals confirms the relative number of protons in each environment.

The chemical environment significantly influences the resonance frequency (chemical shift) of a proton. libretexts.org Protons attached to or near electronegative atoms or unsaturated systems are "deshielded" and appear at a higher chemical shift (downfield). youtube.com

Heptylthio Protons: The protons of the heptyl group exhibit predictable chemical shifts. The methylene (B1212753) group directly attached to the sulfur atom (α-methylene, -S-CH₂-) is the most deshielded of the alkyl protons due to the electronegativity of sulfur. This typically results in a triplet signal around 2.8-3.2 ppm. The terminal methyl group (-CH₃) of the heptyl chain is the most shielded, appearing as a triplet around 0.8-0.9 ppm. The remaining five methylene groups (- (CH₂)₅ -) appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.8 ppm. libretexts.org

Triazole Ring Protons: The 1H-1,2,4-triazole ring has two protons: one attached to a carbon atom (C-H) and one to a nitrogen atom (N-H). The C5-H proton signal typically appears as a singlet in the aromatic region, often observed downfield around 8.0-8.5 ppm. The N1-H proton signal is usually broad and its chemical shift is highly variable depending on the solvent, concentration, and temperature, but it can often be found significantly downfield, sometimes above 12 ppm. urfu.ru

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Triazole N-H | > 12.0 | broad singlet |

| Triazole C-H | ~8.0 - 8.5 | singlet |

| Heptyl -S-CH₂ - | ~2.8 - 3.2 | triplet |

| Heptyl -CH₂ -(CH₂)₄-CH₃ | ~1.6 - 1.8 | multiplet |

| Heptyl -(CH₂)₄-CH₂ -CH₃ | ~1.2 - 1.5 | multiplet |

| Heptyl -CH₃ | ~0.8 - 0.9 | triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Framework Elucidation

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts in ¹³C-NMR are spread over a much wider range (0-220 ppm) than in ¹H-NMR, which minimizes signal overlap. youtube.com

In the ¹³C-NMR spectrum of this compound, signals for the two distinct carbons of the triazole ring and the seven carbons of the heptyl chain are expected.

Triazole Ring Carbons: The two carbon atoms of the 1,2,4-triazole ring (C3 and C5) are significantly deshielded and appear far downfield. The C3 carbon, being directly attached to the electronegative sulfur atom and two nitrogen atoms, is expected to resonate at a very high chemical shift, potentially in the range of 150-165 ppm. The C5 carbon typically appears at a slightly lower chemical shift, often around 145-155 ppm. For example, in related S-alkylated 1,2,4-triazoles, these carbons have been observed at approximately 152 ppm and 146 ppm. uzhnu.edu.ua

Heptylthio Chain Carbons: The chemical shifts of the heptyl chain carbons follow a predictable pattern. The carbon atom directly bonded to the sulfur (-S-CH₂-) is the most deshielded of the alkyl carbons, typically appearing around 30-40 ppm. The terminal methyl carbon (-CH₃) is the most shielded and is found furthest upfield, usually around 14 ppm. The remaining methylene carbons appear in the region between 22 and 32 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Triazole C 3-S | ~150 - 165 uzhnu.edu.ua |

| Triazole C 5-H | ~145 - 155 uzhnu.edu.ua |

| Heptyl -S-C H₂- | ~30 - 40 |

| Heptyl -(C H₂)₅- | ~22 - 32 |

| Heptyl -C H₃ | ~14 |

Elucidation of S-Alkyl Residue Signals and Thione Moiety

The successful synthesis of this compound via S-alkylation of the corresponding 1,2,4-triazole-3-thione precursor is unequivocally confirmed by NMR spectroscopy. bohrium.comresearchgate.net The key indicator of a successful S-alkylation is the disappearance of the thione (C=S) signal in the ¹³C NMR spectrum, which is typically found at a very low field (around 166.6 ppm) in the starting thione. nih.gov Its absence strongly suggests the formation of a thioether linkage. nih.gov

Concurrently, the appearance of signals corresponding to the heptyl group provides direct evidence of the S-alkyl residue. In the ¹H NMR spectrum, the methylene group protons adjacent to the sulfur atom (α-CH₂) typically appear as a triplet. The remaining methylene and the terminal methyl protons of the heptyl chain resonate at higher fields, creating a characteristic set of signals. researchgate.net The chemical shifts of the heptyl group's carbon atoms are also clearly observed in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the S-Heptyl Residue in a 3-(Heptylthio)-1,2,4-triazole Derivative

| Group | ¹H NMR Signal (ppm) | ¹³C NMR Signal (ppm) |

| S-CH₂ | ~3.2 - 3.4 (triplet) | ~31 - 35 |

| S-CH₂-CH₂ | ~1.6 - 1.8 (quintet) | ~28 - 30 |

| -(CH₂)₄- | ~1.2 - 1.5 (multiplet) | ~22 - 31 |

| -CH₃ | ~0.8 - 0.9 (triplet) | ~14 |

Note: Exact chemical shifts can vary depending on the solvent and other substituents on the triazole ring.

Assessment of Reaction Selectivity and Confirmation of Azomethine Group

Alkylation of 1,2,4-triazole-3-thiones can potentially occur at the sulfur atom or one of the nitrogen atoms of the triazole ring. uzhnu.edu.ua NMR spectroscopy is crucial for determining the regioselectivity of the reaction. Comparison of experimental ¹H and ¹³C NMR chemical shifts with those predicted by theoretical calculations (like the GIAO method) for all possible isomers allows for reliable structure determination. uzhnu.edu.ua The formation of the S-alkylated product is confirmed when the experimental data aligns with the calculated data for the thioether structure. bohrium.comuzhnu.edu.ua

In derivatives where this compound is further modified to include an azomethine group (imine, -CH=N-), ¹H NMR spectroscopy provides a definitive method for its confirmation. The proton of the imine group gives a characteristic singlet peak in the downfield region of the spectrum, typically between δ 7.90 and 8.76 ppm. nih.gov The absence of aldehyde proton signals and amine proton signals confirms the completion of the condensation reaction leading to the azomethine linkage. nih.govufv.br

Two-Dimensional (2D) NMR Spectroscopy for Complex Structural Assignment

For complex derivatives of this compound, especially when multiple isomers are possible, 1D NMR spectra can be insufficient for unambiguous structural assignment. nih.gov In such cases, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

HSQC correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu This allows for the precise assignment of each carbon atom in the heptyl chain and the triazole ring that has attached protons. researchgate.net

HMBC reveals correlations between protons and carbons over two or three bonds. columbia.edu This technique is particularly powerful for establishing connectivity within the molecule. For instance, an HMBC experiment can show a correlation between the protons of the S-CH₂ group and the C-3 carbon of the triazole ring, definitively confirming the attachment point of the heptylthio moiety. columbia.eduresearchgate.net It is also instrumental in determining the substitution pattern on the triazole ring by showing long-range correlations between substituent protons and the ring carbons. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nih.gov When a molecule like this compound is subjected to EI, it forms a molecular ion (M⁺), which then undergoes fragmentation. mdpi.com

The fragmentation pathways are influenced by the different functional groups within the molecule. nih.gov Common fragmentation patterns for thioethers include α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and cleavage of the carbon-sulfur bond. miamioh.edu The triazole ring itself can also fragment. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z Value | Lost Fragment | Ion Structure (Predicted) |

| 199 | - | [C₉H₁₇N₃S]⁺˙ (Molecular Ion) |

| 156 | -C₃H₇ | [M - 43]⁺ (Loss of propyl radical) |

| 142 | -C₄H₉ | [M - 57]⁺ (Loss of butyl radical) |

| 128 | -C₅H₁₁ | [M - 71]⁺ (Loss of pentyl radical) |

| 114 | -C₆H₁₃ | [M - 85]⁺ (Loss of hexyl radical) |

| 100 | -C₇H₁₅ | [M - 99]⁺ (Cleavage of S-heptyl bond) |

Note: The relative abundance of fragments depends on the stability of the resulting ions and neutral species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar compounds like triazole derivatives without causing significant fragmentation. researchgate.net In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺. nih.govresearchgate.net For this compound (MW = 199.32), this would correspond to an ion at m/z 200.

The primary advantage of ESI-MS is its ability to provide a clear determination of the molecular weight. researchgate.net When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected [M+H]⁺ ion can be induced. nih.gov This allows for a detailed study of the fragmentation pathways, which can be used to confirm the structure and differentiate between isomers. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first separated on the GC column, which allows for the assessment of its purity by separating it from any starting materials, byproducts, or solvents. Each separated component then enters the mass spectrometer, which acts as a detector. researchgate.net The mass spectrometer records a mass spectrum for each component, which typically uses electron ionization. The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the main compound by comparing the spectrum to known data or by interpretation. researchgate.netshimadzu.com This technique is invaluable for both qualitative confirmation and quantitative purity analysis. researchgate.net

Interpretation of Fragmentation Patterns under Hard Ionization

Hard ionization techniques, particularly Electron Impact Mass Spectrometry (EI-MS), are instrumental in elucidating the structure of 3-(alkylthio)-1,2,4-triazole derivatives by analyzing their fragmentation patterns. The high energy employed in EI-MS leads to extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's constitution.

For S-alkylated 1,2,4-triazoles, the fragmentation pathways are heavily influenced by the nature of the substituents on the triazole ring and the alkyl chain. researchgate.netnih.gov A common initial fragmentation step for compounds like this compound involves the cleavage of the C-S bond. The stability of the resulting fragments is a key determinant of the observed fragmentation pattern.

In a typical EI-MS spectrum of an S-alkylated triazole, one of the primary fragmentation routes is the α-cleavage of an alkyl radical from the sulfur atom. miamioh.edu For this compound, this would involve the loss of the heptyl group. The fragmentation can also be initiated by cleavage of the triazole ring itself, which may involve the loss of neutral molecules like N₂, HCN, or other small nitrogen-containing fragments. rsc.org The specific fragmentation pathways are highly dependent on the substituents present on the triazole core. rsc.org

For instance, in a related compound, 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the proposed fragmentation under EI-MS showed a multi-step process. This included the formation of a methoxyphenyl radical cation which further fragmented by losing a neutral formaldehyde (B43269) (HCHO) molecule to generate a phenyl radical cation. This cation then lost an acetylene (B1199291) molecule. researchgate.net This illustrates the complex rearrangements and subsequent fragmentations that can occur.

The fragmentation of the alkyl chain itself is also a significant process. The long heptyl chain in this compound can undergo various cleavages, leading to a series of peaks corresponding to the loss of different alkyl fragments. The relative abundance of these fragment ions provides valuable information for sequencing the structure.

Table 1: Common Fragmentation Patterns in Alkylthio-Triazole Derivatives under EI-MS

| Fragment Type | Description | Potential m/z for this compound (C9H17N3S, MW: 199.32) |

| [M]⁺ | Molecular Ion | 199 |

| [M-Alkyl]⁺ | Loss of the alkyl group from the sulfur atom. | 100 ([M-C7H15]⁺) |

| [M-S-Alkyl]⁺ | Loss of the entire thioalkyl side chain. | 84 ([M-SC7H15]⁺) |

| Alkyl Fragments | Fragments arising from the cleavage of the heptyl chain. | Various m/z values (e.g., 43, 57, 71, 85, 99) |

| Triazole Ring Fragments | Fragments resulting from the cleavage of the triazole ring. | Dependent on the specific cleavage pathway. |

It is important to note that the presence of different substituents on the triazole ring can significantly alter these fragmentation pathways, making detailed analysis of the mass spectrum essential for the correct structural assignment of novel derivatives. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated systems and electronic structure. nih.gov

The 1,2,4-triazole ring system itself possesses π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which give rise to characteristic electronic transitions. The primary transitions observed are typically π → π* and n → π* transitions. The presence of the heptylthio group and other substituents on the triazole ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

The 1,2,4-triazole scaffold can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being predominant. nih.gov The electronic distribution and, therefore, the UV-Vis absorption are affected by the tautomeric form present.

Studies on related triazole derivatives have shown that the electronic spectra are sensitive to the substituents attached to the ring. For instance, the introduction of aromatic rings or other chromophores can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. In a study of fluconazole, a triazole derivative, a bathochromic shift was observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. scielo.br

Table 2: Expected UV-Vis Absorption Maxima for Triazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Notes |

| π → π | 200 - 300 | Generally strong absorptions. Position is sensitive to conjugation. |

| n → π | 250 - 350 | Generally weaker absorptions. Can be obscured by stronger π → π* bands. |

The specific λ_max for this compound would need to be determined experimentally, but it is expected to fall within the general ranges for substituted triazoles. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound or its derivatives. This analysis provides a direct confirmation of the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and correct composition of the compound.

For this compound, with the molecular formula C₉H₁₇N₃S, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 199.32 g/mol

Carbon (C): (9 * 12.01 / 199.32) * 100 = 54.23%

Hydrogen (H): (17 * 1.01 / 199.32) * 100 = 8.62%

Nitrogen (N): (3 * 14.01 / 199.32) * 100 = 21.08%

Sulfur (S): (1 * 32.07 / 199.32) * 100 = 16.09%

Numerous studies on newly synthesized 1,2,4-triazole derivatives report the use of elemental analysis to confirm their structures. mdpi.commdpi.com For example, in the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (C₁₅H₁₃N₃S), the calculated values were C, 67.39%; H, 4.90%; N, 15.72%; S, 11.99%. The experimentally found values were C, 67.38%; H, 4.87%; N, 15.65%; S, 12.09%, which are in close agreement. mdpi.com Similarly, for 4,4'-(hexane-1,6-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one), the calculated and found elemental compositions were also reported to be in good agreement. mdpi.com

Table 3: Theoretical vs. Experimental Elemental Analysis for a Representative Triazole Derivative

| Element | Theoretical % | Experimental % | Reference |

| C | 59.70 | 59.58 | mdpi.com |

| H | 4.01 | 4.07 | mdpi.com |

| N | 13.92 | 14.00 | mdpi.com |

| S | 10.62 | 10.62 | mdpi.com |

| *Data for 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (C₁₅H₁₂ClN₃S) mdpi.com |

The consistency between the calculated and found values in elemental analysis is a critical checkpoint in the characterization of newly synthesized this compound derivatives.

X-ray Crystallography for Precise Molecular Structure Determination (Relevant for Triazole Derivatives)

While a specific crystal structure for this compound was not found in the search results, numerous studies on related triazole derivatives have utilized this technique. For instance, the crystal structures of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) have been determined. core.ac.uk These studies revealed that the triazole rings in both molecules are planar. core.ac.uk The orientation of the phenyl ring relative to the triazole ring was also precisely determined. core.ac.uk

In another study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, confirming the connectivity of the fused ring system. mdpi.comresearchgate.net The analysis also provided insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing.

Table 4: Representative Crystallographic Data for Triazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) | Triclinic | P1 | Planar triazole ring, phenyl ring nearly coplanar with the triazole ring. | core.ac.uk |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | Triclinic | P1 | Planar triazole ring, phenyl ring slightly out of plane with the triazole ring. | core.ac.uk |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between the triazole and indole rings. | mdpi.comresearchgate.net |

The data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of this compound derivatives. It provides a solid foundation for computational studies and for interpreting the results from other spectroscopic techniques.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of triazole-based systems. These computational approaches allow for the investigation of molecular orbitals and the prediction of electronic behavior.

DFT has been widely employed to calculate the electronic structures of triazole derivatives. These calculations are fundamental to understanding the distribution of electrons within the molecule and predicting its reactivity and interaction with other molecules.

A key aspect of these computational studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability.

Studies on various 1,2,4-triazole (B32235) derivatives have shown that the HOMO and LUMO energies can be significantly influenced by the nature and position of substituents on the triazole ring. researchgate.net For instance, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations using the M06/6-311G(d,p) functional revealed that different substituents led to variations in the HOMO-LUMO gap, with one particular derivative exhibiting the lowest band gap value of 4.618 eV. nih.gov This tunability of electronic properties through substitution is a recurring theme in the computational analysis of triazole compounds. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 7c | - | - | 4.618 |

Data derived from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

A crucial aspect of computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. In the study of triazole derivatives, DFT calculations have been used to predict spectroscopic properties, which are then compared with experimentally obtained spectra, such as those from IR, HNMR, and UV-visible spectroscopy. nih.gov Good agreement between the calculated and experimental data lends credibility to the computational model and allows for a more profound interpretation of the experimental findings. For instance, the computed vertical excitation energies for some triazole linked donor-acceptor materials have been shown to be in reasonable agreement with experimental band maxima, with discrepancies often attributable to factors like the basis set size or the exclusion of vibrational effects in the calculations. core.ac.uk

Aromatic triazoles are recognized for their role as π-conjugated linkers that can facilitate intramolecular electron transfer processes. acs.orgnih.gov Computational studies, often in conjunction with photophysical experiments, have been pivotal in elucidating the mechanisms of electron transfer in donor-acceptor systems linked by a triazole bridge. acs.orgnih.gov

Theoretical calculations provide strong evidence for through-bond electron transfer mechanisms in many triazole-linked conjugates. nih.gov The efficiency of this electron transfer is closely tied to the electronic properties of the triazole linker, including its orbital energies and electron affinity. acs.orgnih.gov The connectivity pattern at the triazole moiety has a significant impact on these electronic properties and, consequently, on the dynamics of charge separation and recombination. acs.orgnih.gov For example, in a study of zinc(II)porphyrin-fullerene conjugates connected by a 1,2,3-triazole linker, it was found that changes in the connectivity at the triazole ring influenced the electron transfer dynamics. acs.orgnih.gov Theoretical studies indicated that specific connectivities could increase the electron affinity at the triazole ring, thereby facilitating electron transfer by lowering the energy barrier for charge injection. nih.gov The ability to tune electron transport properties by introducing substituents at appropriate positions has also been demonstrated in other triazole and thiadiazole systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excited-state properties and can provide insights into the nature of electronic transitions.

In the context of triazole derivatives, TD-DFT calculations have been used to simulate UV-visible absorption spectra. These theoretical spectra can then be compared with experimentally measured spectra to aid in the assignment of electronic transitions. For instance, in a study of triazole linked donor-acceptor materials, TD-DFT calculations were employed to compute vertical excitation energies, which were then compared with the experimental absorption band maxima. core.ac.uk The calculations were able to reproduce the general trends observed experimentally, including the strong red shift in emission energies in different solvents. core.ac.uk Furthermore, Natural Transition Orbitals (NTOs) derived from TD-DFT calculations can be used to characterize the nature of the lowest excited singlet states, providing a detailed picture of the electron-hole distribution upon excitation. core.ac.uk

Ab Initio Methods and Density Functional Theory (DFT) for Electronic Structure

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies for 3-(Heptylthio)-1H-1,2,4-triazole were not found in the provided search results, the general applicability of this method to 1,2,4-triazole derivatives is well-established. For example, molecular docking simulations have been used to evaluate the interactions between 1,2,4-triazole analogues and biological targets like DNA gyrase. d-nb.info In such studies, the binding affinity, typically expressed in kcal/mol, is calculated to estimate the strength of the interaction between the ligand and the target. d-nb.info These simulations can also reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. d-nb.info The insights gained from molecular docking can guide the design of new, more potent derivatives by identifying key structural features required for effective binding. d-nb.info

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

Computational models are instrumental in predicting the binding affinity of 1,2,4-triazole derivatives to the active sites of proteins and enzymes. These studies help to understand the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. For derivatives of 1,2,4-triazole, including those with alkylthio substitutions, molecular docking simulations are frequently employed to estimate binding energies and visualize interactions.

The lipophilic nature of the heptylthio group in this compound is predicted to play a significant role in its interactions with biological targets. The long alkyl chain can form strong hydrophobic and van der Waals interactions within the hydrophobic pockets of enzyme active sites. prolekare.czpensoft.net This is a recurring theme in the analysis of various enzyme inhibitors, where such chains contribute significantly to the binding affinity. nih.govnih.gov For instance, studies on S-alkylated 1,2,4-triazole derivatives targeting cholinesterase enzymes have shown that the length of the alkyl chain directly influences inhibitory potential, with a heptyl group demonstrating significant activity. researchgate.net Similarly, the hydrophobic interactions of alkyl groups have been proven to affect the affinity and selectivity of triazole derivatives for cyclooxygenase (COX) enzymes. prolekare.cz Docking studies on various 1,2,4-triazole analogues reveal binding affinities ranging from -6 to over -170 kcal/mol depending on the specific target and the substitutions on the triazole core. prolekare.czd-nb.infobohrium.com These predictions suggest that the heptylthio moiety is a key contributor to the molecule's ability to bind effectively to a range of biological targets.

Elucidation of Enzyme Inhibition Mechanisms through Docking Analysis

Molecular docking provides a detailed, three-dimensional view of how this compound fits into the active site of an enzyme. This analysis elucidates the specific amino acid residues involved in the interaction and the types of chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby explaining the mechanism of inhibition at a molecular level.

MurB Enzyme Inhibition in E. coli (Antibacterial Activity)

Based on the available scientific literature, no specific computational or molecular docking studies have been published that investigate the interaction between this compound and the MurB enzyme from E. coli. While various 1,2,4-triazole derivatives have been evaluated for general antibacterial properties against other bacteria like Mycobacterium tuberculosis, their specific inhibitory mechanism against MurB in E. coli through docking analysis remains an unexplored area of research. nih.govresearchgate.netijper.org

CYP51 (Lanosterol 14α-Demethylase) Inhibition in C. albicans (Antifungal Activity)

The enzyme CYP51, a key player in the biosynthesis of ergosterol (B1671047), is the primary target for azole antifungal drugs. nih.gov Molecular docking studies on 1,2,4-triazole derivatives reveal a common binding mechanism where the N4 atom of the triazole ring coordinates with the heme iron atom in the enzyme's active site. nih.govnih.gov The rest of the molecule positions itself within the enzyme's substrate access channel.

Computational studies have shown that long-chain extensions on the triazole scaffold are effective for potent CYP51 inhibition. nih.gov The heptylthio group of this compound serves as such a lipophilic chain, which can extend into a hydrophobic cavity within the CYP51 active site. This cavity is lined with nonpolar amino acid residues. The hydrophobic interactions between the heptyl chain and these residues are crucial for anchoring the inhibitor firmly in the active site, enhancing its inhibitory potency. While direct docking studies for this compound are not specified in the searched literature, studies on closely related 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles against other cytochrome P450 enzymes like MTB CYP121 confirm the importance of the alkylthio moiety for strong binding. nih.govresearchgate.net

Cholinesterase Enzyme (AChE and BChE) Inhibition

Computational studies have explored 1,2,4-triazole-3-thiol derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. A study on a closely related compound, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole , demonstrated excellent inhibitory potential against both enzymes. researchgate.net

Molecular docking studies of these inhibitors reveal that they bind within the active site gorge of the cholinesterase enzymes. doaj.orgresearchgate.net The key interactions typically involve:

Hydrophobic Interactions: The heptylthio chain fits into the hydrophobic region of the active site, interacting with nonpolar amino acid residues.

Aromatic Interactions: Phenyl groups often present on the triazole scaffold engage in π-π stacking with aromatic residues like tryptophan and tyrosine in the active site. wu.ac.th

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with residues such as serine or histidine.

The structure-activity relationship analysis indicates that the presence and length of the S-alkyl chain are critical for potency, with the heptyl group providing a balance of flexibility and hydrophobicity for effective binding. researchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | AChE | 38.35 ± 0.62 | researchgate.net |

| BChE | 147.75 ± 0.67 |

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Molecular docking has been widely used to study how 1,2,4-triazole derivatives inhibit COX-1 and COX-2, the enzymes responsible for inflammation. nih.gov These studies show that triazole derivatives orient themselves within the hydrophobic channel of the COX active site. prolekare.cz The ability of these compounds to inhibit COX enzymes is significantly influenced by hydrophobic interactions involving their aliphatic chains. prolekare.cz

For this compound, the heptylthio group is predicted to be crucial for binding. It would likely occupy the hydrophobic pocket near residues such as Leu352, Val349, and Phe518 in the COX active site. nih.gov Studies on other S-alkyl derivatives of 1,2,4-triazoles have confirmed that the hydrophobic nature of the alkyl group affects both binding affinity and selectivity towards COX-1 or COX-2. prolekare.cz For instance, docking studies of various 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiols with different alkyl chains showed binding energies ranging from -6.672 to -7.843 kcal/mol, indicating a strong affinity for the enzyme active site. prolekare.cz The flexibility of the heptyl chain would allow it to adopt an optimal conformation to maximize these favorable hydrophobic contacts, explaining its potential as a COX inhibitor.

| Compound Class | Target Enzyme | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1 | -6.672 to -7.843 | prolekare.cz |

| COX-2 |

Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is an important target in cancer therapy due to its role in angiogenesis. Computational studies on 1,2,4-triazole derivatives have been conducted to understand their potential as TP inhibitors. nih.govnih.gov Docking studies demonstrate that these compounds interact with active site residues of the TP enzyme. nih.gov

Key binding interactions for 1,2,4-triazole-based inhibitors include:

Thiolate Interactions: The sulfur atom of the thioether or thiol group can interact with residues in the active site.

Hydrogen Bonding: The triazole nitrogens are key for forming hydrogen bonds with amino acids like serine and histidine.

π-π Stacking: Aromatic rings attached to the triazole core can engage in stacking interactions with aromatic residues in the enzyme. nih.gov

HCV Serine Protease Inhibition

The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral therapies. rjpbr.comnih.gov The development of direct-acting antiviral agents (DAAs) against this protease has marked a significant advancement in HCV treatment. rjpbr.com While specific computational studies on this compound's inhibition of HCV serine protease are not extensively documented in the provided results, the 1,2,4-triazole scaffold is a known component in various biologically active molecules, including some with antiviral properties. mdpi.comnih.gov

In Silico Studies of Hydrophobic Interactions and their Influence on Target Affinity and Selectivity

The heptylthio group of this compound is a significant contributor to the molecule's lipophilicity. In silico studies are essential for quantifying the influence of this hydrophobic chain on target affinity and selectivity. Molecular docking simulations can reveal how the flexible heptyl chain positions itself within hydrophobic pockets of a target protein, such as an enzyme or receptor. nih.gov

Correlation of Computational Data with Experimental Bioactivity Profiles

A critical aspect of computational chemistry is the validation of theoretical predictions through experimental data. Quantitative Structure-Activity Relationship (QSAR) models provide a bridge between computational descriptors and observed biological activity. chemrevlett.com For a series of compounds related to this compound, a QSAR model could be developed to correlate physicochemical properties (e.g., lipophilicity (log P), electronic properties, steric parameters) with their measured bioactivity, such as enzyme inhibition (IC₅₀) or cell-based potency (EC₅₀). chemrevlett.com

The heptylthio group would be represented in such a model by descriptors for hydrophobicity and molecular size. The model's statistical validity, confirmed through parameters like the correlation coefficient (R²), demonstrates its predictive power. chemrevlett.com A strong correlation would imply that the computational model accurately captures the key molecular features driving the biological response. This validated model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds and prioritizing synthetic efforts.

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how modifications to a molecule's structure affect its biological activity, providing critical insights for optimizing lead compounds.

Influence of the Heptylthio Chain on Biological Activity and Selectivity

The heptylthio chain is a defining feature of this compound, and its length and nature profoundly impact biological activity. The primary role of this alkylthio substituent is to modulate the lipophilicity of the molecule.

Lipophilicity and Permeability : Increasing the length of the alkyl chain generally increases lipophilicity. This can enhance the compound's ability to cross biological membranes, which may be beneficial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. researchgate.net

Target Binding : The length of the alkyl chain is often crucial for optimal fitting into the hydrophobic pockets of target enzymes or receptors. nih.gov SAR studies on related 1,2,4-triazole derivatives have shown that variations in the alkyl chain length can lead to significant differences in potency. For instance, a chain that is too short may not fully occupy the hydrophobic pocket, while one that is too long may introduce steric clashes, both resulting in reduced activity. nih.gov The seven-carbon heptyl chain represents a specific balance of size and flexibility that may be optimized for a particular biological target.

Selectivity : The specificity of the hydrophobic interaction between the heptyl chain and the target protein can also influence selectivity. Different enzymes or receptor subtypes may have varying sizes and shapes of hydrophobic pockets, allowing for the design of selective ligands by fine-tuning the alkyl chain length.

| Compound | R Group (at C3-thio position) | Chain Length | Relative Lipophilicity | Hypothetical Target Affinity (1/IC₅₀) |

|---|---|---|---|---|

| Derivative 1 | -Methyl | 1 | Low | Low |

| Derivative 2 | -Propyl | 3 | Moderate | Moderate |

| Derivative 3 | -Pentyl | 5 | High | High |

| This compound | -Heptyl | 7 | Very High | Optimal |

| Derivative 4 | -Nonyl | 9 | Extremely High | Reduced |

Impact of Different Substituents on the Triazole Ring (e.g., Halogens, Phenylpiperazine, Heterocyclic Moieties)

The 1,2,4-triazole ring can be substituted at various positions, and these modifications are a cornerstone of SAR studies to fine-tune the electronic and steric properties of the molecule. nih.gov

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) on aryl substituents attached to the triazole ring can alter the electron density of the heterocyclic system. nih.govresearchgate.net This can affect the pKa of the triazole protons and its ability to act as a hydrogen bond donor or acceptor, which is often critical for target interaction. nih.govresearchgate.net

Steric and Conformational Effects : Bulky substituents, such as a phenylpiperazine or other heterocyclic moieties, can provide additional interaction points with the target protein, potentially accessing secondary binding pockets and increasing affinity. zsmu.edu.ua However, these large groups also impose conformational constraints on the molecule, which can be either beneficial or detrimental depending on the target's topology. Studies on bis-1,2,4-triazole derivatives have shown that dihalobenzyl groups can enhance antibacterial efficacy compared to monohalobenzyl groups, highlighting the importance of both the type and position of substituents. nih.gov

| Core Structure | Substituent (R') | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 5-Aryl-3-(heptylthio)-1,2,4-triazole | -Cl, -F (on Aryl ring) | Electron-withdrawing | Often increases activity by enhancing binding interactions. | researchgate.net |

| 5-Aryl-3-(heptylthio)-1,2,4-triazole | -OCH₃ (on Aryl ring) | Electron-donating | Can increase antimicrobial and antitumor activity. | researchgate.net |

| 4-Substituted-3-(heptylthio)-1,2,4-triazole | -Phenylpiperazine | Bulky, Heterocyclic | May increase affinity by accessing additional binding sites. | zsmu.edu.ua |

| 4-Substituted-3-(heptylthio)-1,2,4-triazole | -Thiophen-2-yl | Heterocyclic | Can influence chromatographic response and permeability. | researchgate.net |

Examination of Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. unimore.it

Triazole Ring Analogs : The 1,2,4-triazole ring itself can be considered a bioisostere of other functional groups, such as an amide bond, due to its ability to participate in similar hydrogen bonding patterns. acs.org Conversely, the 1,2,4-triazole ring could be replaced by other five-membered heterocycles like 1,2,3-triazole, oxadiazole, or thiadiazole. acs.org Such replacements would alter the geometry and electronic profile of the core scaffold, potentially leading to different biological activities or selectivities. For example, replacing a 1,2,4-triazole with a 1,2,3-triazole has been shown to be a successful strategy in some inhibitor classes, while in others, it leads to a loss of activity, demonstrating that the success of a bioisosteric replacement is highly context-dependent. acs.orgacs.org

Correlation Between Structural Features and Enzyme Inhibition Profiles of 3-(Alkylthio)-1,2,4-triazoles

Computational and theoretical chemistry studies play a crucial role in elucidating the structure-activity relationships (SAR) of enzyme inhibitors, providing insights into the molecular interactions that govern their potency and selectivity. While specific comprehensive SAR studies detailing the direct correlation between the structural features of this compound and its enzyme inhibition profile are not extensively available in the public domain, broader research on 3-alkylthio-1,2,4-triazole derivatives offers valuable insights into how modifications of the alkyl chain and substitutions on the triazole ring influence their inhibitory activities against various enzymes.

The Role of the Alkylthio Substituent

The nature of the substituent at the 3-position of the 1,2,4-triazole ring is a key determinant of its enzyme inhibitory activity. In the case of 3-alkylthio derivatives, the length and lipophilicity of the alkyl chain can significantly impact the compound's interaction with the enzyme's active site.

Research on a series of 4,5-diaryl-4H-1,2,4-triazoles with different C-3 thio and alkylthio substituents (such as SH, SMe, and SEt) as selective cyclooxygenase-2 (COX-2) inhibitors has demonstrated the importance of this group. For instance, the compound 3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole showed high in vitro selectivity for COX-2. nih.gov This suggests that the presence and nature of the small alkylthio group are crucial for potent and selective inhibition. While this study did not extend to a heptyl chain, it underscores the significance of the alkylthio moiety in enzyme binding.

Influence of Substituents on the Triazole Ring

Beyond the 3-alkylthio group, substituents at other positions of the 1,2,4-triazole ring, as well as on appended phenyl rings, play a critical role in modulating enzyme inhibitory activity.

Studies on tyrosinase inhibitors have revealed that substitutions on the phenyl ring of triazole-containing compounds can dramatically alter their potency. For example, in a series of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline derivatives, the position of a chloro substituent on the phenyl ring influenced the inhibitory activity against tyrosinase. nih.gov Specifically, a chlorine at the 2-position resulted in higher inhibition than when it was at the 3-position. nih.gov This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of the substituents.

Similarly, in the context of α-glucosidase inhibition, novel benzothiazole-triazole derivatives have been synthesized and evaluated. The results indicated that the majority of these compounds exhibited varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 μM, significantly more potent than the standard drug acarbose. mdpi.com This demonstrates that the combination of the triazole core with other heterocyclic systems can lead to potent enzyme inhibitors.

General Structure-Activity Observations for Triazole Derivatives

The 1,2,4-triazole scaffold is a versatile platform for the design of enzyme inhibitors. Its derivatives have been shown to inhibit a wide range of enzymes, including tyrosinase, urease, and α-glucosidase. brieflands.comnih.govnih.gov The inhibitory mechanism often involves the interaction of the triazole ring's nitrogen atoms with metal ions in the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.

While specific data for this compound is scarce, the available literature on related compounds allows for the extrapolation of general SAR principles. The length of the alkyl chain in the 3-alkylthio position likely influences the lipophilicity of the molecule, which in turn can affect its ability to penetrate the active site of an enzyme. The optimal chain length would depend on the specific topology and properties of the enzyme's binding pocket.

The following table summarizes the inhibitory activities of some 1,2,4-triazole derivatives against different enzymes, illustrating the impact of various structural modifications.

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |

| 3-Ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole | COX-2 | 1.8 | Ethylthio group at C3, substituted phenyl rings | nih.gov |

| Benzothiazole-triazole derivatives | α-Glucosidase | 20.7 - 61.1 | Fused benzothiazole (B30560) and triazole rings | mdpi.com |

| nih.govbrieflands.comnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole derivatives | Urease | 0.87 - 8.32 | Fused triazole and thiadiazole rings | nih.gov |

| Mercapto-phenyl-1,2,4-triazole thio-quinoline derivatives | Tyrosinase | ~31 | Chloro-substituted phenyl ring | nih.gov |

V. Biological Activity Mechanisms and Pathways in Vitro Investigations

Antimicrobial Activity Mechanisms

The antimicrobial properties of compounds containing the 1,2,4-triazole (B32235) ring are well-documented, demonstrating a broad range of activities that stem from various mechanisms of action. uran.uanih.gov

Antibacterial Mechanisms

The antibacterial effects of 1,2,4-triazole derivatives have been observed against a variety of bacterial species. researchgate.netaabu.edu.joresearchgate.net

Molecular docking studies suggest that a probable mechanism of antibacterial activity for some 1H-1,2,4-triazolyl derivatives involves the inhibition of the MurB enzyme in Escherichia coli. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition disrupts the structural integrity of the bacterial cell, leading to cell death.

Derivatives of 1,2,4-triazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. uran.uabeilstein-journals.org Studies have shown that certain S-substituted derivatives of 1,2,4-triazole-3-thiols exhibit activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. uran.ua The broad-spectrum nature of these compounds makes them promising candidates for further development. nih.gov The introduction of a 1H-1,2,3-triazole moiety into other molecules has also been shown to enhance antimicrobial potential against both Gram-positive and Gram-negative pathogens. beilstein-journals.orgnih.govnih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| S-substituted 1,2,4-triazole-3-thiols | Escherichia coli | Active at 125 µg/mL. uran.ua |

| S-substituted 1,2,4-triazole-3-thiols | Staphylococcus aureus | Active at 125 µg/mL. uran.ua |

| S-substituted 1,2,4-triazole-3-thiols | Pseudomonas aeruginosa | Active at 125 µg/mL. uran.ua |

| 1H-1,2,4-triazolyl derivatives | E. coli | Inhibition of MurB enzyme suggested by docking studies. nih.gov |

| 1H-1,2,3-triazole derivatives | Gram-positive & Gram-negative bacteria | Potent antimicrobial activity. beilstein-journals.orgnih.govnih.gov |

Antifungal Mechanisms

The antifungal action of triazole compounds is a cornerstone of their therapeutic use, targeting essential processes in fungal cells. nih.gov

A primary mechanism of antifungal action for triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govwikipedia.org By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to its depletion and the accumulation of toxic sterol intermediates. nih.gov This disruption of the cell membrane's integrity ultimately results in the cessation of fungal growth and cell death. nih.gov Molecular docking studies have further supported the role of CYP51 inhibition as a likely mechanism of antifungal activity for 1H-1,2,4-triazolyl derivatives against Candida albicans. nih.gov

In addition to inhibiting ergosterol synthesis, some antifungal compounds can directly disrupt the fungal plasma membrane. While not the primary mechanism for all triazoles, some studies on other antifungal agents have shown that direct membrane disruption and depolarization can be a potent antifungal strategy. For instance, certain analogs of hydroxytyrosol (B1673988) have demonstrated rapid destructive effects on the fungal plasma membrane. frontiersin.org S-substituted derivatives of 1,2,4-triazole-3-thiols have shown activity against Candida albicans, suggesting an impact on fungal cell viability which could involve membrane-related processes. uran.ua

Table 2: Antifungal Activity Mechanisms of Triazole Derivatives

| Mechanism | Target Enzyme/Process | Fungal Species | Outcome |

|---|---|---|---|

| Ergosterol Biosynthesis Inhibition | CYP51 (Lanosterol 14α-demethylase) | Candida albicans | Depletion of ergosterol, accumulation of toxic sterols, disruption of cell membrane. nih.govnih.govnih.gov |

| General Antifungal Activity | Not specified | Candida albicans | Inhibition of growth. uran.ua |

Intercalation into Fungal DNA

The antifungal mechanisms of triazole compounds are diverse. While the primary mode of action for many azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis in the fungal cell membrane, other mechanisms have been explored for more complex triazole derivatives. nih.govnih.gov For instance, a preliminary mechanistic study on certain carbazole-triazole conjugates revealed an ability to depolarize the fungal membrane potential and intercalate into fungal DNA to produce an antifungal effect. nih.gov However, for simpler 3-alkylthio-1,2,4-triazoles, the predominant reported mechanism remains the inhibition of ergosterol biosynthesis. nih.govnih.gov

Enzyme Inhibition Mechanisms

The 1,2,4-triazole scaffold is a versatile pharmacophore known to interact with a variety of enzymes. nih.gov Derivatives featuring S-alkylation, such as the heptylthio group, have been the subject of specific enzymatic inhibition studies.

Derivatives of 1,2,4-triazole are recognized for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Research into a structurally related compound, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, demonstrated notable inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.net

The inhibitory potential of this S-alkylated triazole was quantified by its half-maximal inhibitory concentration (IC₅₀), with specific values indicating a measurable effect on both enzymes. researchgate.net

| Enzyme | Inhibitor Compound | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 38.35 ± 0.62 | researchgate.net |

| Butyrylcholinesterase (BChE) | 147.75 ± 0.67 | researchgate.net |

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is a key target for the development of anti-cancer drugs due to its role in angiogenesis. nih.govbohrium.com A variety of 1,2,4-triazole derivatives have been synthesized and assessed for their ability to inhibit this enzyme. nih.gov Studies on several series of these compounds have demonstrated good inhibitory potential, with IC₅₀ values often falling within the micromolar range. nih.govbohrium.com For example, one series of 1,2,4-triazole-3-mercaptocarboxylic acids showed inhibitory values between 43.86 ± 1.11 μM and 163.43 ± 2.03 μM. nih.govbohrium.com While the general class of 1,2,4-triazoles shows promise as TP inhibitors, specific inhibitory data for 3-(Heptylthio)-1H-1,2,4-triazole is not detailed in the available literature. nih.govbohrium.comnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible), with selective COX-2 inhibitors being valuable anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Research into 1,2,4-triazole derivatives has explored their potential as COX inhibitors. Structure-activity relationship studies have indicated that S-alkyl derivatives can exhibit better activity and selectivity towards the COX-2 enzyme compared to other variations. nih.gov For instance, a series of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles were specifically designed and synthesized to be evaluated as selective COX-2 inhibitors. researchgate.net

| Compound Class | Target Enzyme | Observed Trend | Reference |

|---|---|---|---|

| S-alkyl 1,2,4-triazole derivatives | COX-2 | Showed better activity and selectivity compared to aryldiene derivatives in one study. | nih.gov |

| 3-Alkylthio-4,5-diaryl-4H-1,2,4-triazoles | COX-2 | Specifically designed and synthesized for evaluation as selective COX-2 inhibitors. | researchgate.net |

The Hepatitis C Virus (HCV) NS3/4A serine protease is an enzyme essential for viral replication, making it a prime target for the development of direct-acting antiviral agents. nih.govnih.gov The 1,2,4-triazole scaffold is present in numerous compounds investigated for a wide array of biological activities, including antiviral effects against viruses such as HCV. nih.gov While many inhibitors have been developed to target the HCV NS3/4A protease, and triazole derivatives are a known class of antiviral compounds, specific studies detailing the direct inhibition of this particular enzyme by this compound are not prominently featured in current research literature. nih.govnih.gov

Type I nitroreductases are enzymes that can activate certain prodrugs through the reduction of a nitro group. mdpi.com This mechanism is particularly relevant for specific antimicrobial and antitrypanosomal agents. For example, some 3-nitrotriazole derivatives have been evaluated as substrates for the Trypanosoma cruzi nitroreductase (TcNTR), with their mechanism of action being dependent on the presence of the nitro group. mdpi.com The compound this compound lacks a nitro moiety; therefore, the mechanism of inhibition via Type I nitroreductase is not applicable to this specific chemical structure.

Antioxidant Activity Mechanisms

The antioxidant capabilities of 1,2,4-triazole derivatives, including those with thioether linkages like this compound, are attributed to several distinct but interconnected mechanisms. These compounds are recognized for their potential to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. researchgate.netnih.gov

Membrane Stabilizing Effect on Erythrocytes Under Oxidative Stress Conditions

In vitro studies have demonstrated the protective effects of 1,2,4-triazole derivatives on red blood cells under oxidative duress. Certain Schiff base derivatives of 1,2,4-triazole-3-thione have been shown to be effective against the oxidative hemolysis of human erythrocytes in a dose-dependent manner. researchgate.net This suggests a membrane-stabilizing capability, protecting the structural integrity of the cell. The mechanism involves shielding erythrocyte ghost membrane proteins from oxidative damage. researchgate.net Polyphenolic compounds, for comparison, have also been noted to enhance red blood cell resistance to oxidative stress, indicating that the introduction of specific functional groups can bolster this protective effect. dergipark.org.tr The ability of these compounds to inhibit oxidative hemolysis underscores their potential in mitigating cellular damage caused by oxidizing agents. researchgate.netdergipark.org.tr

Inhibition of Reactive Oxygen Species (ROS) Accumulation

A primary antioxidant mechanism for 1,2,4-triazole derivatives is the direct scavenging and subsequent inhibition of reactive oxygen species (ROS) accumulation. researchgate.net Overproduction of ROS can lead to cellular damage, and compounds that can neutralize these species are of significant therapeutic interest. nih.gov Studies on various 1,2,4-triazole derivatives have confirmed their ability to reduce ROS levels. For instance, certain derivatives have been shown to effectively reduce ROS levels induced by hydrogen peroxide (H₂O₂). mdpi.com This activity is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method, where many triazole compounds have demonstrated significant efficacy. isres.orgchemrxiv.org The presence of thiol (-SH) and phenol (B47542) (-OH) groups on the triazole scaffold can enhance this radical scavenging activity. scispace.com

Non-Enzymatic Initiation of Biochemical Oxygen Demand (BOD) with Iron (II) Salts

A crucial aspect of the antioxidant activity of 1,2,4-triazole derivatives is their ability to chelate metal ions, particularly ferrous iron (Fe²⁺). Free iron ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, a significant source of oxidative stress. By binding to Fe²⁺ ions, these triazole compounds can prevent them from participating in these damaging oxidative reactions. mdpi.comscispace.com Numerous studies have highlighted the iron-chelating capacity of 1,2,4-triazoles. researchgate.netnih.govrasayanjournal.co.in This suggests that their protective action against peroxidation is directly related to their ability to sequester iron ions. scispace.comrasayanjournal.co.in While some S-alkylated 1,2,4-triazoles show weaker antioxidant effects compared to their 1,2,4-triazole-3-thione precursors, the chelating ability remains a key mechanistic feature. isres.org

Table 1: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Antioxidant Mechanism | Observed Effect | Reference |

| 1,2,4-Triazole-based Schiff bases | Anti-hemolytic Activity | Effective against oxidative hemolysis of human erythrocytes. researchgate.net | researchgate.net |

| 1,2,4-Triazole-3-thiones | Radical Scavenging | Good inhibitory effect in DPPH assay. isres.org | isres.org |

| Phenol & Pyridine substituted 1,2,4-Triazoles | Iron Chelating Capacity | Marked capacity for iron binding, suggesting protection against peroxidation. scispace.comrasayanjournal.co.in | scispace.comrasayanjournal.co.in |

| S-alkylated 1,2,4-triazoles | Radical Scavenging | Weak effect in DPPH assay compared to thione precursors. isres.org | isres.org |

Anti-Proliferative Activity Mechanisms

The 1,2,4-triazole scaffold is a key component in several FDA-approved anticancer drugs, and its thio-derivatives exhibit significant anti-proliferative effects through various cellular mechanisms. nih.gov These mechanisms often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at different phases. nih.govrsc.org

One of the primary mechanisms identified is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a vital role in cell survival and proliferation. nih.gov Specific 5-pyridinyl-1,2,4-triazole derivatives have been shown to be potent FAK inhibitors. nih.gov Inhibition of FAK leads to the downregulation of its phosphorylation. This, in turn, inhibits critical pro-survival signaling pathways, including PI3K/Akt, JNK, and STAT3, ultimately leading to apoptosis and cell cycle arrest. nih.gov

Furthermore, S-substituted 1H-5-mercapto-1,2,4-triazole derivatives have been identified as potential inhibitors of phospholipid-dependent kinase 1 (PDK1), leading to significant cytotoxic activity against colorectal cancer cell lines. frontiersin.org Studies on other 1,2,4-triazole derivatives have demonstrated their ability to induce cell cycle arrest at the sub-G0/G1, G0/G1, and S phases, highlighting the diverse ways these compounds can halt cancer cell proliferation. nih.govrsc.orgfrontiersin.org Some 1,2,4-triazole-3-thione derivatives are also reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and oxidative stress. nih.gov

Table 2: Anti-Proliferative Mechanisms of 1,2,4-Triazole Derivatives

| Derivative Class | Target/Mechanism | Downstream Effect | Cell Line Example | Reference |

| 5-Pyridinyl-1,2,4-triazoles | FAK Kinase Inhibition | Repression of p-FAK, p-PI3K, p-Akt, p-JNK, p-STAT3; Apoptosis induction. nih.gov | HepG2, Hep3B | nih.gov |

| S-Substituted 1H-5-mercapto-1,2,4-triazoles | PDK1 Inhibition | Cytotoxic activity; Cell cycle arrest in sub G0/G1 and G0/G1 phase. frontiersin.org | HT-29 (Colorectal) | frontiersin.org |

| Indolyl 1,2,4-triazoles | CDK4/CDK6 Inhibition | Cell cycle arrest at S or G0/G1 phase; Apoptosis induction. rsc.org | MCF-7, MDA-MB-231 (Breast) | rsc.org |

| 1,2,4-Triazole-3-thiones | α-glucosidase inhibition; Mitochondrial dysfunction | S-phase arrest; Intrinsic apoptosis. nih.gov | Breast Cancer | nih.gov |

Anti-inflammatory Activity Mechanisms